molecular formula C21H17N3O2 B2498583 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol CAS No. 307341-66-8

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Cat. No.: B2498583
CAS No.: 307341-66-8
M. Wt: 343.386
InChI Key: WDUVBQZZERJUFX-UHFFFAOYSA-N
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Description

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on similar quinoline derivatives, such as 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, has highlighted their potent anticancer properties. These compounds have shown significant cytotoxic activity against various human cancer cell lines, demonstrating their potential as antitumor agents. For example, specific derivatives have been confirmed to inhibit cancer cell growth effectively in both in vitro and in vivo models, indicating their viability as clinical trial candidates for cancer treatment (Huang et al., 2013).

Antimalarial Activity

Quinoline derivatives have also been explored for their antimalarial capabilities. A series of compounds related to the structural framework of 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol have shown high activity against resistant strains of Plasmodium berghei in mice, demonstrating their potential in treating malaria. These studies have provided insights into the structural requirements for antimalarial activity and highlighted the class's promise for developing new antimalarial drugs (Werbel et al., 1986).

Anti-corrosion Properties

The anti-corrosion performance of 8-hydroxyquinoline derivatives has been investigated for protecting mild steel in acidic media. Studies have found that these compounds can significantly inhibit corrosion, making them valuable for industrial applications where metal protection is crucial. The effectiveness of these inhibitors is linked to their ability to adsorb on metal surfaces, forming a protective layer that reduces corrosion rates (Douche et al., 2020).

Chemosensory Applications

Quinoline derivatives have been developed as chemosensors for detecting metal ions, such as Zn2+, in biological and aqueous samples. These sensors operate on an "off–on fluorescence type" mechanism, where the presence of specific ions triggers a fluorescence response, enabling precise detection and quantification of metal ions. Such sensors are vital for monitoring environmental pollutants and investigating biological processes (Park et al., 2015).

Mechanism of Action

Properties

IUPAC Name

7-[(2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-17-8-2-1-7-15(17)20(24-18-9-3-4-12-22-18)16-11-10-14-6-5-13-23-19(14)21(16)26/h1-13,20,25-26H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUVBQZZERJUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.